molecular formula C7H8BrNO2S B3138339 3-Bromo-5-methylbenzenesulfonamide CAS No. 452341-93-4

3-Bromo-5-methylbenzenesulfonamide

Cat. No.: B3138339
CAS No.: 452341-93-4
M. Wt: 250.12 g/mol
InChI Key: NZLBCZUPIAFSIR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzenesulfonamide is a substituted benzenesulfonamide featuring a bromine atom at the 3-position and a methyl group at the 5-position of the aromatic ring, with a sulfonamide (-SO$2$NH$2$) functional group. The molecular formula of the parent compound is C$7$H$7$BrNO$_2$S, and its molecular weight is approximately 266.11 g/mol (inferred from derivatives) . The bromine substituent introduces steric bulk and electron-withdrawing effects, while the methyl group provides mild electron-donating character, influencing reactivity and interactions in synthetic or biological contexts. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, with derivatives tailored for specific applications through modifications to the sulfonamide nitrogen or aromatic ring .

Properties

IUPAC Name

3-bromo-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLBCZUPIAFSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylbenzenesulfonamide typically involves the bromination of 5-methylbenzenesulfonamide. One common method is to react 5-methylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

5-Methylbenzenesulfonamide+Br2This compound\text{5-Methylbenzenesulfonamide} + \text{Br}_2 \rightarrow \text{this compound} 5-Methylbenzenesulfonamide+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of 3-bromo-5-methylbenzenesulfonic acid.

    Reduction: Formation of this compound.

Scientific Research Applications

Scientific Research Applications

3-Bromo-5-methylbenzenesulfonamide serves as a versatile building block in various scientific disciplines.

Organic Synthesis: It is employed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is a building block for synthesizing potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes. Structurally related sulfonamides have demonstrated inhibitory effects against cancer cell lines, including breast and prostate cancer.

Material Science: It is used in developing novel materials with specific properties, such as polymers and coatings.

This compound's biological activity has garnered attention, particularly in medicinal chemistry. Sulfonamide compounds can inhibit specific enzymes or receptors, affecting biochemical pathways critical for cell survival and proliferation. They have also demonstrated the ability to interact with carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues. Additionally, sulfonamides are known for their antimicrobial properties, likely due to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Anticancer Properties

Structurally related sulfonamides have demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and prostate cancer.

The following table summarizes the anticancer activity:

ActivityCell LineIC50 Value (μM)Selectivity
Anticancer ActivityMDA-MB-2311.52 - 6.31High selectivity against breast cancer cells
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06Selective over CA II

Antimicrobial Activity

The sulfonamide's structural features contribute to its antimicrobial efficacy by inhibiting bacterial growth through competitive inhibition of folate synthesis pathways. This mechanism is particularly relevant in treating infections caused by resistant strains.

Case Studies and Research Findings

In Vivo Studies: Studies evaluating the effects of related sulfonamides on inflammatory pathways have revealed that these compounds can effectively modulate immune responses, making them candidates for further development as therapeutic agents.

Structure-Activity Relationship (SAR): Research into the SAR of benzenesulfonamides has shown that modifications in substituents significantly affect biological activity. For instance, the presence of halogen atoms like bromine enhances binding affinity to target enzymes.

Combination Therapies: Investigations into combination therapies involving this compound have shown promise in enhancing the efficacy of existing treatments for various cancers by targeting multiple pathways simultaneously.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzenesulfonamide depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The sulfonamide group is known to mimic the structure of p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Modifications to the Aromatic Ring

Substituents on the benzene ring significantly alter electronic and steric properties:

Compound Name Substituents Molecular Formula Key Properties/Effects CAS Number
3-Bromo-5-methoxybenzenesulfonamide 5-OCH$_3$ C$7$H$8$BrNO$_3$S Methoxy group enhances electron density, increasing susceptibility to electrophilic substitution. 1261438-84-9
3-Bromo-5-hydroxybenzenesulfonamide 5-OH C$6$H$6$BrNO$_3$S Hydroxyl group introduces hydrogen-bonding capacity, improving water solubility. 1243365-25-4
  • Electronic Effects : Methoxy groups (electron-donating) stabilize positive charges in intermediates, while bromine (electron-withdrawing) directs electrophilic attacks to specific positions .
  • Solubility : Polar substituents like -OH improve aqueous solubility, whereas hydrophobic groups (e.g., -CH$_3$) enhance lipid membrane permeability .

Modifications to the Sulfonamide Nitrogen

N-substitution modulates lipophilicity and steric hindrance:

Compound Name N-Substituent Molecular Formula Impact on Properties CAS Number
N-Methyl-3-bromo-5-methylbenzenesulfonamide -CH$_3$ C$8$H${10}$BrNO$_2$S Increased lipophilicity; reduced hydrogen-bonding potential. 1020252-91-8
N-Ethyl-3-bromo-5-methylbenzenesulfonamide -CH$2$CH$3$ C$9$H${12}$BrNO$_2$S Enhanced steric bulk; may lower metabolic degradation rates. 951885-52-2
N-Butyl-3-bromo-5-methylbenzenesulfonamide -(CH$2$)$3$CH$_3$ C${11}$H${16}$BrNO$_2$S Higher lipophilicity improves membrane permeability but reduces aqueous solubility. 1020252-93-0
N,N-Dimethyl-3-bromo-5-methylbenzenesulfonamide -(CH$3$)$2$ C$9$H${12}$BrNO$_2$S Symmetric substitution minimizes dipole moments; moderate solubility in polar solvents. 1020252-92-9
N-(Furan-2-ylmethyl)-3-bromo-5-methylbenzenesulfonamide Heterocyclic C${12}$H${12}$BrNO$_3$S Furan moiety introduces π-π stacking potential for target binding in drug design. 1020252-90-7
  • Lipophilicity : Alkyl chains (e.g., butyl) increase logP values, favoring passive diffusion across biological membranes but complicating formulation in aqueous systems .
  • Biological Interactions : Bulky substituents (e.g., furan) may enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

3-Bromo-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the third position and a methyl group at the fifth position of the aromatic ring, along with a sulfonamide functional group. Its molecular formula is C7H8BrN1O2S\text{C}_7\text{H}_8\text{BrN}_1\text{O}_2\text{S}, with a molecular weight of approximately 306.2 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions.

Research indicates that sulfonamide compounds, including this compound, can exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes or receptors, affecting biochemical pathways critical for cell survival and proliferation. For example, they have been shown to interact with carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues .
  • Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, likely due to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds structurally related to this sulfonamide have demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and prostate cancer .

The biological activity can be summarized as follows:

Activity Cell Line IC50 Value (μM) Selectivity
Anticancer ActivityMDA-MB-2311.52 - 6.31High selectivity against breast cancer cells
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06Selective over CA II

Antimicrobial Activity

The sulfonamide's structural features contribute to its antimicrobial efficacy by inhibiting bacterial growth through competitive inhibition of folate synthesis pathways. This mechanism is particularly relevant in the context of treating infections caused by resistant strains.

Case Studies and Research Findings

  • In Vivo Studies : A study evaluated the effects of related sulfonamides on inflammatory pathways, revealing that these compounds could modulate immune responses effectively, making them candidates for further development as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzenesulfonamides has shown that modifications in substituents significantly affect biological activity. For instance, the presence of halogen atoms like bromine enhances binding affinity to target enzymes .
  • Combination Therapies : Investigations into combination therapies involving this compound have shown promise in enhancing the efficacy of existing treatments for various cancers by targeting multiple pathways simultaneously .

Q & A

Basic Research Questions

What are the key synthetic routes for 3-Bromo-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonylation of 3-bromo-5-methylaniline using sulfonyl chloride derivatives. A two-step approach is common:

Sulfonylation: React 3-bromo-5-methylaniline with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine) at 0–5°C to prevent side reactions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product.
Optimization Tips:

  • Monitor pH to avoid hydrolysis of the sulfonyl chloride.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) for higher yields .

How is this compound characterized using spectroscopic techniques?

Answer:
Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic protons as doublets (δ 7.2–7.8 ppm) and singlet for methyl group (δ 2.4–2.6 ppm).
    • ¹³C NMR: Sulfonamide carbon resonates at δ 120–130 ppm; bromine-induced deshielding affects adjacent carbons.
  • IR Spectroscopy: Strong absorption bands for S=O (1150–1350 cm⁻¹) and N–H (3250–3350 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 264.14 (C₈H₁₀BrNO₂S) .

What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC: Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v) and UV detection at 254 nm. Retention time typically 8–10 minutes.
  • TLC: Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7); visualize under UV or using ninhydrin spray for amine detection .

Advanced Research Questions

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and packing motifs:

  • Crystallization: Grow crystals via slow evaporation from ethanol at 4°C.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement: Employ SHELXL for structure solution. Key parameters:
    • R-factor < 0.05 for high precision.
    • Analyze intermolecular interactions (e.g., Br···H hydrogen bonds) using Mercury software .

What role do the bromo and methyl substituents play in modulating electronic properties for drug-target interactions?

Answer:

  • Bromine: Acts as a heavy atom, enhancing X-ray diffraction contrast. Its electron-withdrawing effect stabilizes σ-hole interactions with protein residues (e.g., lysine or histidine).
  • Methyl Group: Provides steric bulk and lipophilicity, improving membrane permeability.
  • Docking Studies: Use AutoDock Vina to simulate binding to targets like carbonic anhydrase. Parameterize partial charges with Gaussian09 (B3LYP/6-31G* basis set) .

How can AI-driven retrosynthesis tools predict novel derivatives of this compound?

Answer:

  • Platforms: Leverage Reaxys or Pistachio for retrosynthetic analysis.
  • Workflow:
    • Input SMILES string (e.g., Cc1cc(Br)cc(S(=O)(=O)N)c1).
    • Filter routes by step count (<5), yield (>70%), and green chemistry metrics (E-factor < 10).
    • Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates).
  • Case Study: AI models suggest Suzuki coupling at the bromine site to introduce aryl/heteroaryl groups .

How can discrepancies in spectroscopic data be resolved during structural elucidation?

Answer:

  • Contradiction Example: Unexpected ¹H NMR splitting patterns may arise from rotational isomerism in the sulfonamide group.
  • Resolution:
    • Variable-temperature NMR (VT-NMR) to observe coalescence of signals.
    • Compare experimental IR spectra with computational (DFT) predictions for vibrational modes.
    • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Methodological Considerations

What precautions are critical for handling this compound in experimental settings?

Answer:

  • Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Storage: Keep in amber vials at 2–8°C under inert gas to prevent bromine loss.
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before aqueous disposal .

How can computational models predict the compound’s solubility and stability?

Answer:

  • Tools: Use COSMO-RS (via ADF Suite) for solubility in organic/aqueous solvents.
  • Parameters: LogP (~2.5) indicates moderate lipophilicity; pKa (~9.5) suggests protonation at physiological pH.
  • Degradation Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-methylbenzenesulfonamide
Reactant of Route 2
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3-Bromo-5-methylbenzenesulfonamide

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